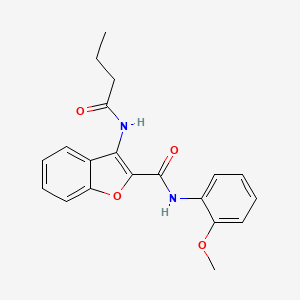

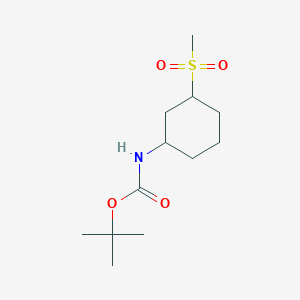

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide, also known as CCQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CCQ is a member of the class of compounds known as quinoline derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Enaminoketones and esters, particularly cyclic-β-enaminoesters, are crucial intermediates in synthesizing heterocycles and natural products. The unique electrophilic and nucleophilic characteristics of enaminones make them versatile intermediates for various heterocycles synthesis, including pyridine, pyrimidine, and pyrrole derivatives. Enaminones' "enone" character enables them to act as acceptors in both 1,2 and 1,4-additions, serving as scaffolds for annulation to access common motifs in alkaloid structures. Their application extends to creating biologically interesting bicyclic compounds, highlighting their significance in medicinal chemistry and drug development (Negri, Kascheres, & Kascheres, 2004).

Biological Activity of Quinoline Derivatives

Quinoline and quinazoline alkaloids, as N-based heterocyclic compounds, have been extensively studied due to their significant bioactivities. Historical compounds like quinine and camptothecin have paved the way for antimalarial and anticancer drug development. Research has reviewed over 200 molecules from these classes, demonstrating a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. This extensive review suggests new avenues for drug discovery from naturally occurring and modified quinoline and quinazoline alkaloids (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have shown effective anticorrosive properties due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This review highlights quinoline-based compounds as potent anticorrosive materials, emphasizing the need for further exploration of these derivatives in protecting metals against corrosion (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Potential

Quinolines possess a wide spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, among others. Their clinical significance and the quinoline nucleus's versatility have attracted medicinal chemists to develop new chemotherapeutic agents. The review of patents filed between 2013 and 2015 related to quinoline derivatives indicates a growing interest in this pharmacophore for developing new drugs (Hussaini, 2016).

Propiedades

IUPAC Name |

N-(1-cyanocyclobutyl)-N-methyl-3-quinolin-8-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-21(18(13-19)10-4-11-18)16(22)9-8-15-6-2-5-14-7-3-12-20-17(14)15/h2-3,5-9,12H,4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQOZVOQXDOSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC2=C1N=CC=C2)C3(CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)

![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)

![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)